

Methane-13C,d4 chemical properties

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Compound of Interest

Compound Name: Methane-13C,d4

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An In-depth Technical Guide to **Methane-13C,d4**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **Methane-13C,d4** ($^{13}\text{CD}_4$), a stable isotopologue of methane. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds. This document details the compound's structural characteristics, spectroscopic data, chemical reactivity, and key applications, with a focus on its role as an internal standard and a tracer. Detailed experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) are provided. Safety, handling, and synthesis information are also summarized.

Introduction

Methane-13C,d4, with the chemical formula $^{13}\text{CD}_4$, is a form of methane in which the carbon atom is the stable isotope carbon-13 and all four hydrogen atoms are replaced by deuterium.[1][2] This dual isotopic labeling results in a unique and well-defined molecular mass, making it an invaluable tool in analytical chemistry, environmental science, and biomedical research.[1] Its primary applications include serving as an internal standard for the precise quantification of methane, tracing the movement and transformation of methane in complex systems, and elucidating metabolic pathways in biochemical research.[1][2] The distinct kinetic and thermodynamic properties that arise from the heavier isotopes also allow for detailed mechanistic studies of chemical and biological reactions.[1]

Chemical and Physical Properties

The fundamental properties of **Methane-13C,d4** are summarized in the tables below.

Table 1: General Identifiers

Property	Value	Reference
IUPAC Name	tetradeuterio(¹³ C)methane	[1]
CAS Number	2644-20-4	[1]
Linear Formula	¹³ CD ₄	
Molecular Weight	21.06 g/mol	[1][2]
InChI Key	VNWK TOKETHGBQD-PPVWBSHVSA-N	[1][2]
Canonical SMILES	C	[1]
Isomeric SMILES	[2H]--INVALID-LINK--([2H]) [2H]	[1]
Isotopic Purity	Typically ≥99 atom % ¹³ C, ≥99 atom % D	[2]

Table 2: Physical Properties

Property	Value	Reference
Physical State	Gas	[3]
Melting Point	-183 °C	[4]
Boiling Point	-161 °C	[4]
Vapor Density	0.55 (vs. air)	[4]
Flash Point	-188 °C (-306.4 °F) - closed cup	
Auto-ignition Temp.	537 °C (for Methane)	[3]
Explosive Limits	5-15 vol% in air (for Methane-d4)	[3]

Table 3: Structural and Thermodynamic Parameters

This table compares **Methane-13C,d4** with natural methane (CH₄) and deuterated methane (CD₄). The presence of heavier isotopes leads to subtle changes in bond length and significant differences in thermodynamic properties.[2]

Property	CH ₄	CD ₄	¹³ CD ₄	Reference
Molecular Mass (g/mol)	16.04	20.03	21.06	[2]
C-X Bond Length (Å)	~1.091	~1.095	~1.095	[2]
Symmetry Group	T _d	T _d	T _d	[2]
Enthalpy of Formation (ΔH _f)	-74.6 kJ/mol	N/A	-95.3 kJ/mol	[2]

Table 4: Spectroscopic Data

Isotopic substitution significantly alters the vibrational frequencies of the molecule due to the change in reduced mass.[2]

Spectroscopic Parameter	CH ₄	CD ₄	¹³ CD ₄	Reference
Symmetric Stretch (ν_1 , cm ⁻¹)	2917	2143	2135	[2]
Asymmetric Stretch (ν_3 , cm ⁻¹)	3019	2337	2329	[2]
Rotational Constant (B_0 , cm ⁻¹)	5.24	2.59	2.55	[2]
¹³ C NMR Shift (ppm)	-4.90 (relative to TMS)	N/A	-4.90 (expected)	[5][6]

Chemical Reactivity

The chemical reactions of **Methane-13C,d4** are analogous to those of standard methane but exhibit significant kinetic isotope effects (KIE).[1][2]

- Oxidation: ¹³CD₄ can be oxidized to form ¹³CO₂ and D₂O. The reaction proceeds via a free-radical mechanism, and the rate is notably slower compared to CH₄ due to the greater strength of the C-D bond versus the C-H bond.[1][2]
- Substitution Reactions: The compound undergoes substitution reactions, for example, with halogens, to form halogenated methane derivatives.[2]
- Kinetic Isotope Effect (KIE): The cleavage of a C-D bond requires more energy than the cleavage of a C-H bond. Consequently, reactions involving the breaking of this bond are 6-8 times slower for ¹³CD₄ than for CH₄. [2] This property is fundamental to its use in mechanistic studies of chemical and enzymatic reactions.

Applications in Scientific Research

The unique isotopic signature of **Methane-13C,d4** makes it a powerful tool for a variety of research applications.

- **Internal Standard:** It serves as an ideal internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^[1] By adding a known quantity of $^{13}\text{CD}_4$ to a sample, the concentration of unlabeled methane can be determined with high precision and accuracy, correcting for variations in sample preparation and instrument response.^{[7][8]}
- **Environmental and Geological Tracing:** $^{13}\text{CD}_4$ is widely used as a tracer to track the migration and fate of methane in geological formations, landfills, and agricultural settings.^{[1][2]} Its distinct mass allows it to be easily distinguished from naturally occurring methane.^[1]
- **Metabolic and Biochemical Research:** In microbial and biochemical studies, $^{13}\text{CD}_4$ helps to elucidate the pathways of methane production and consumption.^[1] By introducing the labeled compound, researchers can track the incorporation of the ^{13}C and D atoms into various metabolites, providing critical insights into metabolic fluxes and mechanisms.^[2]

Experimental Protocols

Quantification of Methane by GC-MS using $^{13}\text{CD}_4$ as an Internal Standard

This protocol describes a general method for quantifying methane in a gaseous, liquid, or solid sample using headspace gas chromatography-mass spectrometry (GC-MS) with **Methane-13C,d4** as an internal standard.

1. **Objective:** To accurately measure the concentration of methane (CH_4) in a sample.
2. **Materials:**
 - Gas-tight syringes
 - Headspace vials with septa
 - **Methane-13C,d4** gas standard
 - Helium (carrier gas)

- GC-MS system equipped with a suitable column (e.g., PLOT-Q)[2]

3. Methodology:

- Internal Standard Preparation: Prepare a stock concentration of **Methane-13C,d4** in a suitable solvent or as a gas standard. To avoid handling the gas directly, an internal standard can be generated in situ via the reaction of a Grignard reagent (e.g., methylmagnesium chloride) with deuterated water (D₂O) in a sealed headspace vial.[7]
- Calibration Curve Construction:
 - Prepare a series of calibration standards by adding known amounts of a standard methane gas to headspace vials.
 - Spike each calibration vial with a fixed, known amount of the **Methane-13C,d4** internal standard.
 - Analyze each vial by headspace GC-MS.
 - Generate a calibration curve by plotting the ratio of the peak area of methane (m/z 16) to the peak area of **Methane-13C,d4** (m/z 21) against the concentration of methane.
- Sample Preparation:
 - Place a known quantity of the sample (gas, liquid, or solid) into a headspace vial.
 - Spike the vial with the same fixed amount of **Methane-13C,d4** internal standard used for the calibration curve.
 - Seal the vial and allow it to equilibrate at a constant temperature to ensure partitioning of methane into the headspace.
- GC-MS Analysis:
 - Inject a fixed volume of the headspace gas from the sample vial into the GC-MS.
 - The GC column separates methane from other volatile compounds.

- The mass spectrometer is set to monitor for the molecular ions of methane (e.g., m/z 16, 17) and **Methane-13C,d4** (m/z 21).
- Data Analysis:
 - Integrate the peak areas for both methane and **Methane-13C,d4**.
 - Calculate the peak area ratio ($\text{Area}_{\text{CH}_4} / \text{Area}_{^{13}\text{CD}_4}$).
 - Determine the concentration of methane in the sample by interpolating this ratio on the calibration curve.

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